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Compound of Interest

Compound Name:
N-(3-Methoxy-4-

nitrophenyl)acetamide

Cat. No.: B1338348 Get Quote

Spectroscopic Analysis of N-(Aryl)acetamides: A
Technical Overview
Disclaimer: Comprehensive experimental spectroscopic data (NMR, IR, MS) for N-(3-Methoxy-
4-nitrophenyl)acetamide is not readily available in public scientific databases. This guide

therefore presents the available data and synthetic protocols for the closely related isomer, N-

(4-Methoxy-3-nitrophenyl)acetamide, to provide valuable insights for researchers in drug

development and chemical analysis.

Spectroscopic Data Summary for N-(4-Methoxy-3-
nitrophenyl)acetamide
The following tables summarize the expected and reported spectroscopic data for N-(4-

Methoxy-3-nitrophenyl)acetamide.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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¹H NMR
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Aromatic-H ~7.8-8.2 m 3H Ar-H

Methoxy-H ~3.9 s 3H OCH₃

Acetyl-H ~2.2 s 3H COCH₃

Amide-H ~9.5-10.5 br s 1H NH

¹³C NMR
Chemical Shift

(δ) ppm
Assignment

Carbonyl ~168-170 C=O

Aromatic-C ~110-155 Ar-C

Methoxy-C ~56 OCH₃

Acetyl-C ~24 COCH₃

Note: The chemical shifts are approximate and can vary based on the solvent and experimental

conditions. Specific peak assignments for the aromatic region would require detailed 2D NMR

analysis.

Table 2: Infrared (IR) Spectroscopy Data
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

N-H Stretch 3300-3500 Medium

C-H Stretch (Aromatic) 3000-3100 Medium

C-H Stretch (Aliphatic) 2850-3000 Medium

C=O Stretch (Amide I) 1660-1700 Strong

N-H Bend (Amide II) 1510-1570 Strong

C=C Stretch (Aromatic) 1450-1600 Medium-Strong

N-O Stretch (Nitro) 1500-1560 and 1300-1370 Strong

C-O Stretch (Ether) 1000-1300 Strong

Table 3: Mass Spectrometry (MS) Data
Ion m/z (amu) Notes

[M]⁺ 210.19 Molecular Ion

[M-CH₂CO]⁺ 168.16 Loss of ketene

[M-NO₂]⁺ 164.19 Loss of nitro group

Experimental Protocols
Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide
A common method for the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide is through the

acetylation of 4-methoxy-3-nitroaniline.[1]

Materials:

4-methoxy-3-nitroaniline

Acetic anhydride

Glacial acetic acid
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Procedure:

A solution of 4-methoxy-3-nitroaniline (e.g., 20 mmol, 3.36 g) in glacial acetic acid (30 ml) is

prepared in a round-bottom flask.[1]

A 20% molar excess of acetic anhydride (e.g., 24 mmol, 2.46 g) is added to the solution.[1]

The reaction mixture is refluxed for approximately 2 hours with continuous stirring.[1]

After the reaction is complete, the mixture is dried under vacuum to remove the solvent.[1]

The resulting residue is purified by recrystallization, for instance, twice from deionized water,

to yield the final product.[1]

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent,

such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform

Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets.

Mass Spectrometry (MS): Mass spectra can be acquired using various techniques, such as

electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry

(HRMS) can be used for accurate mass determination.

Visualized Workflow for Synthesis and
Characterization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

identification of a compound like N-(4-Methoxy-3-nitrophenyl)acetamide.
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Workflow for Synthesis and Spectroscopic Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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